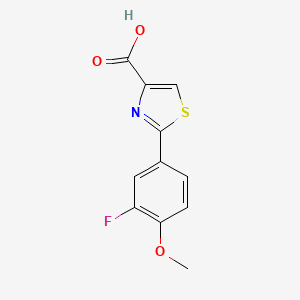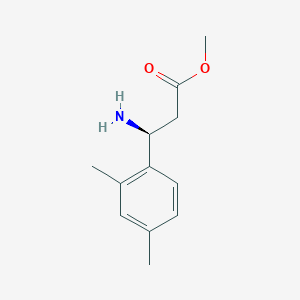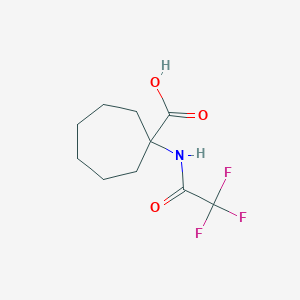
Butanoic acid, 3-fluoro-, methyl ester, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 3-fluoro-, methyl ester, ®-: is an organic compound with the molecular formula C5H9FO2. It is a derivative of butanoic acid where a fluorine atom is substituted at the third carbon, and the carboxylic acid group is esterified with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butanoic acid, 3-fluoro-, methyl ester, ®- typically involves the esterification of 3-fluorobutanoic acid with methanol. This reaction can be catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is generally carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of butanoic acid, 3-fluoro-, methyl ester, ®- may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions:
Hydrolysis: Butanoic acid, 3-fluoro-, methyl ester, ®- can undergo hydrolysis in the presence of water and an acid or base catalyst to yield 3-fluorobutanoic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Hydrolysis: 3-Fluorobutanoic acid and methanol.
Reduction: 3-Fluoro-1-butanol.
Substitution: Various substituted butanoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Butanoic acid, 3-fluoro-, methyl ester, ®- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorinated esters on biological systems. It may also be used in the development of fluorinated pharmaceuticals.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties. Butanoic acid, 3-fluoro-, methyl ester, ®- may be investigated for its potential use in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new products.
Wirkmechanismus
The mechanism of action of butanoic acid, 3-fluoro-, methyl ester, ®- involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 3-fluorobutanoic acid, which may interact with enzymes and receptors in biological systems. The fluorine atom can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, methyl ester: This compound lacks the fluorine atom and has different reactivity and properties.
3-Fluorobutanoic acid: This compound is the acid form without the ester group.
Methyl 3-fluoropropanoate: A similar ester with a shorter carbon chain.
Uniqueness: Butanoic acid, 3-fluoro-, methyl ester, ®- is unique due to the presence of both the fluorine atom and the ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
Molekularformel |
C5H9FO2 |
|---|---|
Molekulargewicht |
120.12 g/mol |
IUPAC-Name |
methyl (3R)-3-fluorobutanoate |
InChI |
InChI=1S/C5H9FO2/c1-4(6)3-5(7)8-2/h4H,3H2,1-2H3/t4-/m1/s1 |
InChI-Schlüssel |
HHVNBSHYSSLWKU-SCSAIBSYSA-N |
Isomerische SMILES |
C[C@H](CC(=O)OC)F |
Kanonische SMILES |
CC(CC(=O)OC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one](/img/structure/B13485157.png)




![tert-butyl N-[(2S,3S)-3-amino-1-hydroxybutan-2-yl]carbamate](/img/structure/B13485187.png)
![6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine](/img/structure/B13485189.png)

![5'-Ethyl-2'-methyl-1h,2'h-[3,3'-bi(1,2,4-triazol)]-5-amine](/img/structure/B13485207.png)

![1-(1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}piperidine-4-carbonyl)-6-methanesulfonyl-1,2,3,4-tetrahydroquinoline](/img/structure/B13485211.png)
![tert-butyl N-({5-methyl-2,5-diazabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B13485219.png)
